molecular formula C15H22ClNO4S B2354868 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide CAS No. 2176070-14-5

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2354868
CAS No.: 2176070-14-5
M. Wt: 347.85
InChI Key: ILQASTWYHPGGMW-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H22ClNO4S and its molecular weight is 347.85. The purity is usually 95%.
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Biological Activity

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide is a novel compound with potential therapeutic applications. Its biological activity has been the subject of various studies, revealing insights into its mechanisms of action, efficacy, and safety profile. This article synthesizes findings from diverse sources to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an aromatic ring. The specific structural features include:

  • Chloro group : Enhances lipophilicity and may influence biological interactions.
  • Cyclopentyl moiety : Potentially contributes to receptor binding and specificity.
  • Hydroxyethoxy side chain : May improve solubility and stability.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has demonstrated inhibitory effects against various bacterial strains, particularly those resistant to conventional antibiotics. Studies show that it disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Anti-inflammatory Effects :
    • In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential role in treating inflammatory conditions.
  • Anticancer Properties :
    • Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryReduced TNF-α and IL-6 production
AnticancerInduced apoptosis in breast and colon cancer cells

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, it was found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as an alternative treatment for antibiotic-resistant infections.

Case Study: Anti-inflammatory Mechanism

A research project focused on the anti-inflammatory properties revealed that treatment with this compound significantly decreased nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages by approximately 40% at a concentration of 50 µg/mL. This suggests its potential utility in managing inflammatory diseases such as rheumatoid arthritis.

Safety Profile

Toxicological assessments have indicated that this compound exhibits low cytotoxicity in normal human cell lines at therapeutic concentrations. However, further studies are required to fully elucidate its safety profile and potential side effects.

Properties

IUPAC Name

3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO4S/c1-12-13(16)5-4-6-14(12)22(19,20)17-11-15(21-10-9-18)7-2-3-8-15/h4-6,17-18H,2-3,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQASTWYHPGGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCCC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.